(S)-Ibrutinib

説明

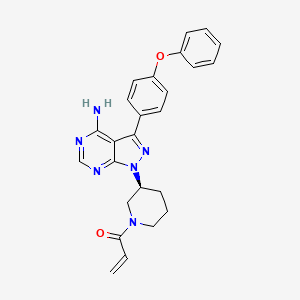

Structure

3D Structure

特性

IUPAC Name |

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPWWZEPKGCCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112629 | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936563-97-2 | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibrutinib, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBRUTINIB, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6K7EN3Q6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Covalent BTK Inhibitors: The Case of Ibrutinib

A Note on Stereochemistry: Ibrutinib is a chiral molecule, with the clinically approved and commercially available form being the (R)-enantiomer. This guide focuses on the well-characterized mechanism of this enantiomer. While the fundamental mechanism of covalent reaction for the (S)-enantiomer is presumed to be identical, specific data regarding its on-target potency, off-target selectivity, and overall pharmacological profile are not extensively available in public literature. Therefore, this document will detail the established mechanism of (R)-Ibrutinib as the archetype for this class of covalent inhibitors.

Introduction: Targeting B-Cell Malignancies

Ibrutinib is a first-in-class, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][2] Its efficacy stems from its ability to disrupt the B-cell receptor (BCR) signaling pathway, which is frequently and aberrantly active in these cancers, driving their proliferation and survival.[1] The core of Ibrutinib's mechanism lies in its design as a potent and irreversible covalent inhibitor, a strategy that ensures sustained target inactivation.[1][3]

The Primary Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase and a critical member of the Tec kinase family.[4] It is an essential signaling molecule for the development, differentiation, activation, and survival of B-lymphocytes.[5][6] Upon activation of the B-cell receptor (BCR) by an antigen, a cascade of intracellular signaling events is initiated, with BTK acting as a central node.[2] This kinase integrates signals from upstream activators and propagates them to downstream effectors, ultimately controlling gene expression programs that govern the fate of the B-cell. In many B-cell cancers, this pathway is constitutively active, providing relentless pro-survival and proliferative signals.[3][7]

The B-Cell Receptor (BCR) Signaling Pathway

Understanding Ibrutinib's action requires a clear view of the BCR signaling cascade. The process can be summarized as follows:

-

Receptor Activation: Antigen binding to the B-cell receptor complex on the cell surface activates associated Src-family kinases (e.g., LYN, FYN).

-

Initiation Cascade: These Src kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex subunits (CD79A/B).

-

SYK Recruitment & Activation: The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (SYK), which becomes activated.

-

BTK Activation: Activated SYK phosphorylates and activates BTK, which is recruited to the plasma membrane.

-

Downstream Signal Amplification: Activated BTK then phosphorylates its key substrate, phospholipase C gamma 2 (PLCγ2).

-

Second Messenger Generation: Phosphorylated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Together, these events activate downstream signaling pathways, including NF-κB and MAPK, leading to changes in gene expression that promote B-cell proliferation, survival, and differentiation.[2][8]

Caption: Two-step mechanism of irreversible covalent inhibition of BTK by Ibrutinib.

Cellular Consequences of BTK Inhibition

By effectively shutting down the BCR signaling cascade, Ibrutinib induces several key anti-tumor effects:

-

Inhibition of Proliferation and Survival: Deprived of the chronic survival signals from the BCR pathway, malignant B-cells cease to proliferate and undergo programmed cell death (apoptosis). [5][9]* Inhibition of Adhesion and Trafficking: Ibrutinib interferes with the signaling from chemokine receptors (like CXCR4) and adhesion molecules that B-cells use to home to and reside in protective tissue microenvironments such as the lymph nodes and bone marrow. [9]* Egress into Peripheral Blood: This disruption of adhesion and homing causes a characteristic, transient lymphocytosis, where malignant cells are mobilized from tissues into the peripheral blood, where they are more susceptible to apoptosis. [1][5]

Off-Target Activity and Selectivity

While potent against BTK, Ibrutinib is not entirely selective and can inhibit other kinases that possess a homologous cysteine residue in their active site. [4][10]This lack of selectivity is responsible for some of the drug's notable side effects. [11]Improving selectivity has been a major goal in the development of second-generation BTK inhibitors. [11][12]

| Target Kinase | IC₅₀ (nM) | Associated Off-Target Effects / Role |

|---|---|---|

| BTK (On-Target) | 0.5 | B-cell signaling, therapeutic target [13] |

| ITK | 4.9 | T-cell and NK-cell function [14] |

| TEC | - | Tec family kinase, related to BTK |

| EGFR | - | Epidermal Growth Factor Receptor; skin toxicities [11] |

| CSK | - | C-terminal Src Kinase; potential cardiotoxicity (atrial fibrillation) [1][15] |

| BLK | - | B-lymphoid kinase |

| BMX | - | Bone marrow kinase on chromosome X |

Note: IC₅₀ values can vary based on assay conditions. This table presents representative data for (R)-Ibrutinib.

Methodologies for Characterizing Covalent Inhibitors

A multi-faceted approach is required to fully characterize the mechanism of a covalent inhibitor like (S)-Ibrutinib.

Biochemical Assays

These assays use purified enzymes to determine the intrinsic potency of the inhibitor.

-

Protocol: Kinase Inhibition Assay (IC₅₀ Determination)

-

Reagents: Purified recombinant BTK enzyme, ATP, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Procedure: a. Serially dilute the inhibitor in assay buffer. b. Add the BTK enzyme to each inhibitor concentration and incubate for a defined period (e.g., 30 minutes). c. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. d. Allow the reaction to proceed for a set time under initial velocity conditions. e. Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™, fluorescence polarization). [6] 3. Analysis: Plot the percentage of enzyme activity versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Protocol: Determination of kᵢₙₐ꜀ₜ and Kᵢ

-

Rationale: For irreversible inhibitors, the IC₅₀ is time-dependent. A more rigorous characterization involves determining the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ. [16][17] 2. Procedure (Progress Curve Method): a. Mix the enzyme and substrate in the assay plate. b. Initiate the reaction by adding various concentrations of the inhibitor. c. Continuously monitor the product formation over time for each inhibitor concentration.

-

Analysis: Fit the resulting progress curves to kinetic models that describe two-step irreversible inhibition. This allows for the simultaneous calculation of both Kᵢ and kᵢₙₐ꜀ₜ. [17][18]

-

Cell-Based Assays

These assays confirm that the inhibitor can reach its target in a cellular context and produce the desired biological effect.

-

Protocol: BTK Target Engagement Assay (NanoBRET™)

-

System: Use a cell line (e.g., Ramos B-cells) engineered to express BTK fused to a NanoLuc® luciferase. [19][20] 2. Procedure: a. Treat the cells with a range of inhibitor concentrations for a set time (e.g., 2 hours). b. Add a cell-permeable fluorescent tracer that reversibly binds to the BTK active site. c. Add the NanoLuc® substrate.

-

Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the BTK-NanoLuc fusion.

-

Analysis: The inhibitor will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal. This data is used to calculate the cellular IC₅₀, representing target engagement in living cells. [20]

-

-

Protocol: Phospho-BTK Western Blot

-

Procedure: a. Culture B-cell lymphoma cells (e.g., TMD8) and treat with various concentrations of the inhibitor for 1-2 hours. b. Stimulate the BCR pathway (e.g., with anti-IgM) to induce BTK autophosphorylation. c. Lyse the cells and separate proteins via SDS-PAGE. d. Transfer proteins to a membrane and probe with antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK.

-

Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-BTK signal relative to the total BTK signal. [8][21]

-

Caption: A typical experimental workflow for characterizing a covalent BTK inhibitor.

Conclusion

The mechanism of action of Ibrutinib is a paradigm of targeted covalent inhibition. By forming an irreversible bond with Cys481 in BTK, it achieves sustained inactivation of a key kinase that drives B-cell malignancy. This targeted disruption of the BCR signaling pathway inhibits proliferation, disrupts cell adhesion and trafficking, and ultimately leads to tumor cell death. While the promiscuity of the first-generation inhibitor leads to notable off-target effects, its mechanism has provided a powerful blueprint for the development of more selective second- and third-generation BTK inhibitors. A thorough understanding of this mechanism, combining biochemical, cellular, and functional assays, is essential for the continued development of novel therapeutics in this class.

References

-

Chen, S. S., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 437-442. [Link]

-

Janssen, B. P., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

-

Robles-Oteiza, P., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 326-332. [Link]

-

Ong, L. L., et al. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(3), 332-341. [Link]

-

Pike, S., et al. (2021). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. PLoS ONE, 16(4), e0249053. [Link]

-

Robles-Oteiza, P., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 326-332. [Link]

-

Wikipedia. (n.d.). Ibrutinib. [Link]

-

Krippendorff, B. F., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

-

Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. [Link]

-

Johnson, J. L., et al. (2016). A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy. Molecular Cancer Therapeutics, 15(10), 2345-2355. [Link]

-

Byrd, J. C., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 10(5), 791-801. [Link]

-

Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

-

IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. [Link]

-

ResearchGate. (n.d.). Kinase selectivity of zanubrutinib and ibrutinib. [Link]

-

Wah, K. W., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(11), 2245-2258. [Link]

-

ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... [Link]

-

YouTube. (2025). Pharmacology of Ibrutinib (Imbruvica) ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

-

Targeted Oncology. (2020). Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. [Link]

-

BellBrook Labs. (n.d.). BTK Activity Assay. [Link]

-

ResearchGate. (2025). (PDF) Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. [Link]

-

Lork, T., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research, 19(9), 3745-3757. [Link]

-

ResearchGate. (n.d.). Comparison of ibrutinib with second-generation BTK inhibitors. [Link]

-

AJMC. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. [Link]

-

MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]

-

Wu, J., et al. (2016). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 22(15), 3847-3858. [Link]

-

Targeted Oncology. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. [Link]

-

ACS Publications. (2021). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. [Link]

Sources

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 3. targetedonc.com [targetedonc.com]

- 4. researchgate.net [researchgate.net]

- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP [imbruvicahcp.com]

- 10. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajmc.com [ajmc.com]

- 12. targetedonc.com [targetedonc.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 19. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]

- 20. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 21. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Distomer: A Technical Guide to the Stereochemistry of (S)-Ibrutinib vs. (R)-Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the treatment of B-cell malignancies. As a chiral molecule, Ibrutinib exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. The therapeutic agent, marketed as Imbruvica®, is the single (R)-enantiomer. This in-depth technical guide delves into the critical role of stereochemistry in the pharmacology of Ibrutinib, providing a comprehensive comparison of the (S)- and (R)-enantiomers. While extensive data is available for the clinically approved (R)-Ibrutinib, this guide also addresses the known information and the significant data gap concerning the (S)-enantiomer, which is primarily regarded as an enantiomeric impurity. We will explore the stereoselective synthesis, analytical control of enantiomeric purity, and the known pharmacologic profiles, underscoring the pivotal decision to develop the (R)-enantiomer as a single-isomer drug.

Introduction: The Primacy of Chirality in Pharmacology

The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Enantiomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles due to their distinct interactions with chiral biological macromolecules such as enzymes and receptors. The case of Ibrutinib serves as a salient example of the importance of stereoisomerism in modern drug development. The decision to develop a single enantiomer, the eutomer, while controlling the less active or potentially harmful distomer, is a cornerstone of rational drug design, aimed at optimizing therapeutic efficacy and minimizing adverse effects.

Stereoselective Synthesis and Enantiomeric Purity

The commercial synthesis of Ibrutinib is designed to produce the (R)-enantiomer with high stereochemical fidelity. This is crucial as regulatory bodies, such as the International Council on Harmonisation (ICH), mandate strict control over enantiomeric impurities.

Synthetic Strategies for (R)-Ibrutinib

Multiple synthetic routes to (R)-Ibrutinib have been developed, with a key focus on establishing the chiral center in the piperidine ring. Common strategies involve:

-

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as (R)-3-hydroxypiperidine, to introduce the desired stereocenter early in the synthesis.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming reaction, such as the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol.[1]

-

Mitsunobu Reaction: A versatile method for inverting the stereochemistry of a chiral alcohol, often used to introduce the pyrazolopyrimidine core onto a chiral piperidine derivative.[2][3]

One prominent synthetic pathway involves the construction of the 1H-pyrazolo[3,4-d]pyrimidine core, followed by a stereoselective Mitsunobu reaction with a protected (S)-piperidin-3-ol to yield the desired (R)-configuration at the C3 position of the piperidine ring. The final step is typically the acylation of the piperidine nitrogen with acryloyl chloride to introduce the Michael acceptor moiety, which is essential for the covalent inhibition of BTK.[2][4][5]

Analytical Control of the (S)-Ibrutinib Impurity

Given that the (S)-enantiomer is considered an impurity, robust analytical methods are required to ensure its level is below the established threshold (typically 0.1% as per ICH guidelines).[6]

Experimental Protocol: Chiral Separation of Ibrutinib Enantiomers by Electrokinetic Chromatography

This protocol outlines a method for the baseline separation of (R)- and (S)-Ibrutinib, enabling the quantification of the (S)-enantiomeric impurity.[6][7]

Materials:

-

Ibrutinib reference standard (racemic and enantiomerically pure (R)-Ibrutinib)

-

Sulfated-γ-cyclodextrin (S-γ-CD)

-

Formate buffer (pH 3.0)

-

Capillary electrophoresis instrument with a UV detector

Procedure:

-

Buffer Preparation: Prepare a formate buffer at a concentration of 100 mM and adjust the pH to 3.0.

-

Chiral Selector Solution: Dissolve S-γ-CD in the formate buffer to a final concentration of 2.5% (w/v).

-

Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, 0.1 M NaOH, deionized water, and finally the running buffer.

-

Sample Preparation: Dissolve the Ibrutinib sample in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Electrophoretic Separation:

-

Fill the capillary with the chiral selector solution.

-

Inject the sample using hydrodynamic or electrokinetic injection.

-

Apply a voltage of -25 kV (negative polarity).

-

Detect the enantiomers at a wavelength of 254 nm.

-

Expected Results:

Under these conditions, the (S)-Ibrutinib enantiomer is expected to migrate first, followed by the (R)-Ibrutinib enantiomer, with a resolution value of approximately 1.5, allowing for accurate quantification of the (S)-impurity.[6][7]

Caption: Workflow for Synthesis and Analysis of (R)-Ibrutinib.

Mechanism of Action and Stereochemical Implications

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8][9]

Covalent Inhibition of BTK by (R)-Ibrutinib

(R)-Ibrutinib exerts its therapeutic effect by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[9] This irreversible inhibition blocks the downstream signaling cascade that promotes B-cell proliferation and survival, ultimately leading to apoptosis of malignant B-cells.[8] The high affinity and specificity of (R)-Ibrutinib for BTK are attributed to the precise fit of the molecule within the ATP-binding pocket of the enzyme.

Sources

- 1. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 5. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 6. Enantioseparation and ecotoxicity evaluation of ibrutinib by Electrokinetic Chromatography using single and dual systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. imbruvicahcp.com [imbruvicahcp.com]

- 9. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

Pharmacological profile of (S)-Ibrutinib

An In-Depth Technical Guide to the Pharmacological Profile of (S)-Ibrutinib

Executive Summary

Ibrutinib, a first-in-class covalent inhibitor of Bruton's Tyrosine Kinase (BTK), has revolutionized the treatment of B-cell malignancies. The clinically approved and marketed formulation is the specific (R)-enantiomer, 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one. However, the pharmacological identity of its stereoisomer, (S)-Ibrutinib, remains largely uncharacterized in public-domain literature. This guide synthesizes the known pharmacology of the active (R)-enantiomer (the eutomer) to provide a framework for understanding the predicted profile of the (S)-enantiomer (the distomer). We delve into the principles of stereopharmacology as they apply to covalent inhibitors, detailing the mechanism of action, kinase selectivity, and the critical role of three-dimensional structure in both on-target potency and off-target effects. Furthermore, this document provides robust, field-validated experimental protocols to enable researchers to fully characterize the pharmacological profile of (S)-Ibrutinib, thereby addressing a critical knowledge gap in the study of this important class of kinase inhibitors.

Introduction: BTK Inhibition and the Imperative of Chirality

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec family, essential for B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR pathway is a hallmark of numerous B-cell cancers, making BTK a prime therapeutic target.[1][2] Ibrutinib emerged as a pioneering therapy that covalently and irreversibly binds to a cysteine residue (Cys-481) in the BTK active site, effectively shutting down the pro-survival signaling cascade.[1][3]

The development of kinase inhibitors frequently encounters challenges with selectivity, as the ATP-binding pockets of many kinases are highly conserved.[4][5] This can lead to off-target inhibition, resulting in undesirable side effects.[6] Chirality, the existence of non-superimposable mirror-image molecules (enantiomers), introduces a critical three-dimensional complexity that can be exploited to enhance potency and selectivity.[5] One enantiomer, the eutomer, typically exhibits the desired pharmacological activity, while the other, the distomer, may be less active, inactive, or contribute to off-target effects. Ibrutinib is the (R)-enantiomer, deliberately synthesized for its potent BTK inhibition. This guide focuses on its under-studied counterpart, (S)-Ibrutinib.

The Eutomer: Pharmacological Profile of (R)-Ibrutinib

Mechanism of Covalent Action

(R)-Ibrutinib's mechanism involves a two-step process: first, it forms non-covalent interactions within the ATP-binding pocket of BTK, and second, its acrylamide "warhead" is positioned to form a permanent covalent bond with the thiol group of Cys-481.[7] This irreversible inhibition leads to sustained inactivation of BTK enzymatic activity, blocking downstream signaling pathways crucial for B-cell proliferation and survival.[3] The potency of (R)-Ibrutinib against BTK is exceptionally high, with a reported IC50 value of 0.5 nM.[1]

Kinase Selectivity and Off-Target Profile

While highly potent against BTK, (R)-Ibrutinib is not entirely selective. It inhibits other kinases that possess a homologous cysteine residue in their active site, as well as some that do not.[7][8] This promiscuity is believed to be responsible for some of its clinically observed side effects.[6] For instance, inhibition of Tec family kinases is linked to bleeding events, while inhibition of C-terminal Src kinase (CSK) and EGFR has been associated with atrial fibrillation and diarrhea, respectively.[9]

Table 1: Kinase Inhibition Profile of (R)-Ibrutinib

| Target Kinase | IC50 (nM) | Associated Potential Off-Target Effect | Reference |

| BTK | 0.5 | On-Target Therapeutic Effect | [3] |

| TEC | 5.0 | Bleeding | |

| ITK | 10.7 | Impaired T-cell function | [10] |

| EGFR | 9.5 | Diarrhea, Rash | |

| CSK | <1.0 | Atrial Fibrillation | [9] |

| JAK3 | 16.0 | Immunomodulation | [7] |

| BLK | 0.8 | Not well defined | [11] |

| BMX | 1.0 | Not well defined | [11] |

The Distomer: Postulated Pharmacological Profile of (S)-Ibrutinib

The initial, non-covalent binding step is governed by the three-dimensional fit of the inhibitor into the kinase's active site. The (R)-configuration of the piperidine ring in Ibrutinib is crucial for optimally orienting the phenoxyphenyl moiety and the pyrazolopyrimidine core within the binding pocket. It is highly probable that the (S)-configuration would introduce steric hindrance or fail to establish the key hydrogen bonds and hydrophobic interactions necessary for high-affinity binding. This suboptimal initial binding would, in turn, poorly position the acrylamide warhead for the subsequent covalent reaction with Cys-481, leading to a drastically reduced rate of inactivation and significantly lower potency (i.e., a much higher IC50 value) against BTK.

While likely a poor BTK inhibitor, it cannot be assumed that (S)-Ibrutinib is pharmacologically inert. It is plausible that its altered 3D shape could allow it to fit preferentially into the active sites of other off-target kinases, potentially contributing to the overall toxicity profile of a racemic mixture. A full kinome scan would be required to confirm this hypothesis.

Methodologies for Pharmacological Characterization

To definitively establish the pharmacological profile of (S)-Ibrutinib, a series of standardized in vitro and cell-based assays must be performed.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol determines the direct inhibitory effect of a compound on purified enzyme activity.

Objective: To determine the IC50 value of (S)-Ibrutinib against BTK and a panel of key off-target kinases.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The kinase phosphorylates a biotinylated substrate, which is then detected by a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC). Inhibition of phosphorylation results in a decreased FRET signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare serial dilutions of (S)-Ibrutinib and (R)-Ibrutinib (as control) in DMSO, followed by a final dilution in assay buffer.

-

Prepare a solution of purified recombinant BTK enzyme in assay buffer.

-

Prepare a solution of biotinylated peptide substrate and ATP in assay buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the compound dilutions to the wells of a low-volume 384-well plate.

-

Add 2.5 µL of the BTK enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for pre-binding.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA and the detection reagents (Eu-antibody and SA-APC).

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Calculate the emission ratio and plot against the inhibitor concentration.

-

-

Data Analysis:

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

dot

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell-Based BTK Autophosphorylation Assay

This protocol assesses the ability of a compound to inhibit BTK activity within a cellular context.

Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a relevant B-cell line.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable B-cell line (e.g., Ramos) to a density of 1x10^6 cells/mL.

-

Treat cells with serial dilutions of (S)-Ibrutinib or (R)-Ibrutinib for 2 hours at 37°C.

-

-

BCR Stimulation:

-

Stimulate the B-cell receptor by adding anti-IgM antibody to the cell suspension.

-

Incubate for 10 minutes at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation at 4°C.

-

Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK (as a loading control).

-

Wash and probe with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

-

Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

-

Visualizing the Molecular Interactions

BTK Signaling Pathway

Activation of the B-cell receptor (BCR) by an antigen initiates a signaling cascade. The kinases LYN and SYK are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates PLCγ2, which ultimately results in the activation of downstream pathways like NF-κB, promoting B-cell proliferation, survival, and trafficking.[2][12]

dot

Caption: Predicted Stereoselective Covalent Inhibition of BTK.

Discussion and Future Perspectives

The pharmacological profile of (R)-Ibrutinib is well-established, demonstrating potent on-target activity and a defined set of off-target effects that correlate with its clinical safety profile. While direct experimental data on (S)-Ibrutinib is scarce, fundamental principles of stereochemistry strongly suggest it is a significantly less potent BTK inhibitor. The precise three-dimensional arrangement required for efficient non-covalent binding and subsequent covalent bond formation is unlikely to be achieved by the (S)-enantiomer.

This underscores the critical importance of chiral synthesis in modern drug development. The decision to advance a single enantiomer is a deliberate strategy to maximize on-target potency while minimizing potential liabilities from the distomer. [4][5]However, the complete pharmacological silence of a distomer should never be assumed. A comprehensive characterization of (S)-Ibrutinib is warranted. Such a study would not only confirm its BTK activity (or lack thereof) but, more importantly, would reveal its unique off-target "kinome fingerprint." This information would be invaluable for understanding if the distomer could contribute to any observed toxicities in preclinical models if a racemic mixture were used, and it would provide a more complete structure-activity relationship profile for this class of inhibitors. The protocols and framework provided in this guide offer a clear path for researchers to undertake this important investigation.

References

- Barf, T., & Cowan-Jacob, S. W. (2020). The role of chirality in kinase inhibitor drug design. Future Medicinal Chemistry, 12(1), 1-4.

- Lee, M. G., & Shair, M. D. (2012). Chiral kinase inhibitors. Chemical Society Reviews, 41(8), 3185-3197.

- AstraZeneca. (2025). Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. RSC Chemical Biology.

-

Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 529-531. [Link]

-

Wang, C., Liu, C., Chen, Y., Zhang, J., & Wang, L. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. RSC Advances, 9(3), 1341-1348. [Link]

- Royal Society of Chemistry. (2025). Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. RSC Publishing.

-

Wobser, M., & Weiss, D. R. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 323-329. [Link]

- Wobser, M., & Weiss, D. R. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity.

-

Zhang, S. Q., et al. (2017). In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1. British Journal of Pharmacology, 174(14), 2307-2320. [Link]

- Royal Society of Chemistry. (2025). Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. RSC Publishing.

- ResearchGate. (n.d.). Reported molecular targets of ibrutinib and their associated adverse events.

- Targeted Oncology. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Targeted Oncology.

- ResearchGate. (n.d.). Kinase selectivity of zanubrutinib and ibrutinib.

-

Lee, S., et al. (2018). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. OncoImmunology, 8(1), e1512455. [Link]

- Google Patents. (n.d.). CN107674079B - Synthesis method of ibrutinib.

- Szafron, M., et al. (2022). Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions. Cancers, 14(8), 1969.

-

Hendriks, J., et al. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6, 63. [Link]

-

da Silva, C. A., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science, 5(11), 1083-1097. [Link]

-

Al-Jumayli, M., & Ahmed, M. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8049. [Link]

- Google Patents. (n.d.). WO2017134588A1 - Process for the preparation of ibrutinib.

-

Burger, J. A. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 10(9), 1557-1571. [Link]

- MedKoo Biosciences. (n.d.). Ibrutinib Synthetic Routes. MedKoo Biosciences.

-

Novero, A., et al. (2018). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Haematologica, 103(6), 1036-1046. [Link]

- Medsimplified. (2025). Pharmacology of Ibrutinib (Imbruvica); Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.

-

Al-Ghananeem, A. M., et al. (2025). Integrative green synthesis and molecular simulation of ibrutinib cocrystals for enhanced biopharmaceutical performance and in vivo pharmacokinetics. International Journal of Pharmaceutics, 681, 125301. [Link]

- ResearchGate. (2025). (PDF) Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity.

- AbbVie. (n.d.). Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. Imbruvica HCP.

-

Kriegelstein, M., Hroch, M., & Marek, A. (2021). Synthesis of [13C6]-ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals, 64(13), 500-512. [Link]

-

Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 529-531. [Link]

- ResearchGate. (n.d.). Comparison of ibrutinib with second-generation BTK inhibitors.

-

Chen, J., & Wu, J. (2017). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology, 13(4), 435-444. [Link]

- Lymphoma Hub. (2024).

- European Patent Office. (2016). METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1.

- ResearchGate. (2025). Disruption of in vivo Chronic Lymphocytic Leukemia Tumor–Microenvironment Interactions by Ibrutinib – Findings from an Investigator-Initiated Phase II Study.

- ResearchGate. (2025). Ibrutinib's off-target mechanism: cause for dose optimization.

Sources

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imbruvicahcp.com [imbruvicahcp.com]

- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]

- 4. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajmc.com [ajmc.com]

- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

A Technical Guide to the Use of (S)-Ibrutinib, the Inactive Enantiomer of Ibrutinib, as a Core Research Tool

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone therapy for various B-cell malignancies.[1][2] As a chiral molecule, ibrutinib exists as two non-superimposable mirror images, or enantiomers. The clinically approved and biologically active form is the (R)-enantiomer.[3] Its counterpart, the (S)-enantiomer, is largely inactive against BTK. This technical guide provides an in-depth exploration of the inactive (S)-enantiomer of ibrutinib, not as a therapeutic agent, but as an indispensable tool for rigorous scientific research. We will detail its comparative biological activity, methods for its procurement, and its critical application as a negative control to ensure the on-target specificity of (R)-ibrutinib in preclinical research. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and validity of their experimental findings.

Introduction: The Significance of Chirality in Drug Action

In pharmacology, the three-dimensional structure of a molecule is paramount. Many drugs are chiral, meaning they possess a stereocenter that results in the existence of enantiomers. These enantiomers, despite having identical chemical formulas, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles because biological systems—such as enzymes and receptors—are themselves chiral.[4][5][6] One enantiomer, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects.[4][6]

Ibrutinib is a prime example of a chiral drug where the therapeutic activity is confined to a single enantiomer. It is the (R)-enantiomer that covalently binds to the cysteine residue Cys-481 in the active site of BTK, leading to its irreversible inhibition.[1][7] This action blocks downstream signaling in the B-cell receptor (BCR) pathway, which is critical for the proliferation and survival of malignant B-cells.[7][8] The (S)-enantiomer, due to its different spatial arrangement, does not effectively fit into the BTK active site and is thus considered the "inactive" enantiomer. This distinct difference in activity makes (S)-ibrutinib an exceptionally valuable tool for research.

Comparative Biological Profile: (R)-Ibrutinib vs. (S)-Ibrutinib

The defining characteristic that makes (S)-ibrutinib a crucial research tool is its dramatically reduced affinity for BTK compared to its active (R)-counterpart.

On-Target BTK Inhibition

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). For ibrutinib, the difference in BTK inhibition between the enantiomers is stark.

| Enantiomer | Target | IC50 (nM) | Activity Notes |

| (R)-Ibrutinib | BTK | ~0.5 | Potent, irreversible covalent inhibitor.[3][9] |

| (S)-Ibrutinib | BTK | > 1000 | Significantly less active; lacks effective binding. |

Note: The IC50 value for (S)-Ibrutinib is often not explicitly reported due to its high value, indicating a lack of significant inhibition at typical screening concentrations. The value presented is an approximation based on the principles of stereospecificity.

This profound difference in potency is the cornerstone of (S)-ibrutinib's utility. Any biological effect observed with (R)-ibrutinib but absent with (S)-ibrutinib at the same concentration can be confidently attributed to the inhibition of BTK.

Off-Target Kinase Profile

A critical consideration in drug research is off-target activity. (R)-Ibrutinib is known to inhibit other kinases that possess a homologous cysteine residue, such as TEC family kinases and EGFR.[3][10] The use of an inactive enantiomer as a negative control is a powerful strategy to de-risk findings from being misinterpreted due to off-target effects.[11] Since (S)-ibrutinib shares the same core chemical scaffold as (R)-ibrutinib, it is likely to have a similar, albeit not necessarily identical, off-target profile. If both enantiomers produce a similar biological effect, it strongly suggests that this effect is mediated by an off-target kinase or a non-specific chemical property, rather than by BTK inhibition.

The B-Cell Receptor (BCR) Signaling Pathway

To understand the application of ibrutinib and its inactive enantiomer, it is essential to visualize their place within the BCR signaling cascade. Upon antigen binding, the BCR initiates a signaling cascade involving key kinases like LYN and SYK, which in turn activate BTK.[12] Activated BTK then phosphorylates downstream targets, including PLCγ2, leading to calcium mobilization, NF-κB activation, and ultimately, B-cell proliferation and survival.[7][12][13] (R)-Ibrutinib's irreversible binding to BTK halts this entire process.[7][8]

Sources

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes [synapse.patsnap.com]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 8. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]

- 12. researchgate.net [researchgate.net]

- 13. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

The Primacy of the (R)-Enantiomer in Clinical Use

An In-Depth Technical Guide to the Stereochemistry of Ibrutinib: A Focus on the (S)-Enantiomer

For drug development professionals, an intricate understanding of a molecule's stereochemistry is paramount. In the case of the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, this understanding is critical to appreciating its therapeutic application and a powerful illustration of stereoselectivity in pharmacology. While the clinically approved and widely studied form of Ibrutinib is the (R)-enantiomer, this guide will delve into the specifics of the (S)-enantiomer, providing a comparative context that is essential for researchers in the field.

Ibrutinib, marketed under the trade name Imbruvica, is a cornerstone in the treatment of various B-cell malignancies.[1] It is crucial to note that the active pharmaceutical ingredient is specifically the (R)-enantiomer.[2] This stereochemical specificity is a defining feature of the drug, and as such, the vast body of preclinical and clinical research has focused on this form.

Core Properties of Ibrutinib Enantiomers

A clear understanding of the fundamental properties of both the (S) and (R) enantiomers of Ibrutinib is the foundation of any technical discussion. The following table summarizes these key identifiers.

| Property | (S)-Ibrutinib | (R)-Ibrutinib |

| CAS Number | 936563-97-2[3] | 936563-96-1[1][4][5][6][7] |

| Molecular Weight | 440.5 g/mol [3] | 440.5 g/mol [4][6][7] |

| Molecular Formula | C₂₅H₂₄N₆O₂[3] | C₂₅H₂₄N₆O₂[4] |

| IUPAC Name | 1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one[3] | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one[7] |

Mechanism of Action: The Covalent Inhibition of BTK by (R)-Ibrutinib

(R)-Ibrutinib functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase.[1][8] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[8]

The mechanism of inhibition is a targeted covalent interaction. The acrylamide moiety of (R)-Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[1][2] This irreversible binding permanently disables the kinase activity of BTK, leading to the downstream inhibition of B-cell signaling, which ultimately results in apoptosis and reduced proliferation of malignant B-cells.[8][9]

Caption: Workflow for determining the IC50 of Ibrutinib enantiomers.

Detailed Experimental Protocol: In Vitro BTK Kinase Inhibition Assay

The following is a representative protocol for a biochemical assay to determine the IC50 values of (S)- and (R)-Ibrutinib.

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

- BTK Enzyme: Dilute recombinant human BTK enzyme to the desired concentration in assay buffer.

- ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired concentration in assay buffer.

- Substrate Solution: Prepare a stock solution of a suitable peptide substrate for BTK (e.g., a poly-Glu-Tyr peptide) and dilute in assay buffer.

- Inhibitor Solutions: Prepare 10 mM stock solutions of (S)-Ibrutinib and (R)-Ibrutinib in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

2. Assay Procedure:

- Add a small volume (e.g., 2.5 µL) of the serially diluted enantiomer solutions or DMSO (vehicle control) to the wells of a 384-well plate.

- Add the diluted BTK enzyme solution (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

- Initiate the kinase reaction by adding a mixture of the substrate and ATP solution (e.g., 2.5 µL) to each well.

- Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

- Stop the reaction and detect the remaining ATP levels using a commercially available luminescence-based kinase assay kit (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.

3. Data Analysis:

- Measure the luminescence in each well using a plate reader.

- Normalize the data by setting the vehicle control (DMSO) as 0% inhibition and a control with no enzyme as 100% inhibition.

- Plot the percent inhibition against the logarithm of the inhibitor concentration for each enantiomer.

- Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each enantiomer.

Conclusion

This technical guide has established the fundamental properties of (S)-Ibrutinib and placed it in the context of its therapeutically relevant counterpart, (R)-Ibrutinib. The pronounced stereoselectivity of Ibrutinib's interaction with its target, BTK, underscores the critical importance of stereochemistry in drug design and development. For researchers and scientists, a thorough understanding of these principles is not merely academic but a practical necessity for the rational development of next-generation kinase inhibitors. The provided experimental framework offers a robust starting point for those seeking to investigate the nuanced activities of chiral molecules in a laboratory setting.

References

-

Ibrutinib, (S)- | C25H24N6O2 | CID 24821023 - PubChem. [Link]

-

Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - NIH. [Link]

-

Ibrutinib - Wikipedia. [Link]

-

Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. [Link]

- A method for preparation of ibrutinib precursor - Google P

-

205552Orig2s000 - accessdata.fda.gov. [Link]

-

Synthesis of Ibrutinib - 中国医药工业杂志. [Link]

-

Pharmacology of Ibrutinib (Imbruvica) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. [Link]

-

(PDF) Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - ResearchGate. [Link]

-

(PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib - ResearchGate. [Link]

-

Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC - NIH. [Link]

-

Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed Central. [Link]

- Process for the preparation of ibrutinib - Google P

-

Pharmacokinetics | Extrahepatic metabolism of ibrutinib | springermedicine.com. [Link]

-

The role of stereochemistry in the anticancer activity of Re(i) tricarbonyl complexes - Dalton Transactions (RSC Publishing). [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed. [Link]

-

The role of stereochemistry in the anticancer activity of Re(I) tricarbonyl complexes. [Link]

Sources

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Ibrutinib, (S)- | C25H24N6O2 | CID 24821023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Topic: The Unseen Partner: Elucidating the Critical Role of (S)-Ibrutinib in Cancer Research

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: Beyond the Eutomer

In the landscape of targeted cancer therapy, Ibrutinib stands as a landmark achievement—a first-in-class covalent inhibitor of Bruton's Tyrosine Kinase (BTK) that has reshaped the treatment paradigm for B-cell malignancies.[1][2][3] The therapeutic success of Ibrutinib is attributed to its (R)-enantiomer, the active component or eutomer, which forms an irreversible bond with BTK. However, to fully comprehend the intricate pharmacology of Ibrutinib and to conduct research with the highest degree of scientific rigor, we must turn our attention to its stereoisomeric counterpart: (S)-Ibrutinib.

This guide moves beyond the well-trodden path of (R)-Ibrutinib's mechanism of action. Instead, it illuminates the indispensable role of the (S)-enantiomer, the less active distomer, as a critical research tool. As senior application scientists, we understand that the most profound insights are often gleaned not just from what a compound does, but also from what it doesn't do. (S)-Ibrutinib is the key to this distinction, enabling researchers to dissect on-target versus off-target effects, validate mechanistic hypotheses, and ensure the integrity of their findings. This whitepaper provides the conceptual framework and practical methodologies for leveraging (S)-Ibrutinib to achieve clarity and precision in cancer research.

Chapter 1: The Principle of Chirality in Covalent Inhibition

Ibrutinib is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: (R)-Ibrutinib and (S)-Ibrutinib. In pharmacology, it is a fundamental principle that stereoisomers can exhibit vastly different biological activities. This is because biological targets, such as the active sites of enzymes, are themselves chiral environments.

-

(R)-Ibrutinib: The eutomer. Its three-dimensional structure is optimally configured to fit into the ATP-binding pocket of BTK, allowing its acrylamide group to be precisely positioned to form a covalent bond with the thiol group of cysteine residue 481 (Cys481).[4][5][6] This irreversible interaction is the foundation of its therapeutic effect.

-

(S)-Ibrutinib: The distomer. Its stereochemistry results in a sterically less favorable interaction with the BTK active site. While not entirely inert, its potency for BTK inhibition is significantly lower than that of the (R)-enantiomer.

This dramatic difference in potency is not a limitation but a powerful experimental advantage. The (S)-enantiomer retains the core chemical scaffold of Ibrutinib but lacks the high-affinity interaction with the primary target, BTK. This makes it the ideal negative control for in vitro and in vivo studies.

Chapter 2: The Canonical Target: BTK and the B-Cell Receptor Pathway

To appreciate the utility of (S)-Ibrutinib, one must first master the mechanism of its active counterpart. BTK is a non-receptor tyrosine kinase and a critical node in the B-Cell Receptor (BCR) signaling pathway.[7][8] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, driving cell proliferation, survival, and adhesion.[6][9][10]

The signaling cascade proceeds as follows:

-

Antigen binding to the BCR activates upstream kinases like LYN and SYK.

-

These kinases phosphorylate adaptor proteins, creating a scaffold that recruits BTK to the plasma membrane.

-

Once at the membrane, BTK is phosphorylated and activated.

-

Active BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[11]

-

PLCγ2 activation triggers downstream signaling cascades, including calcium mobilization and the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[10][12]

(R)-Ibrutinib potently and irreversibly inhibits BTK by covalently binding to Cys481, thereby shutting down this entire pro-survival cascade.[5][12][13]

Visualization: The BCR Signaling Pathway and Ibrutinib's Point of Intervention

Caption: The B-Cell Receptor (BCR) signaling cascade. (R)-Ibrutinib covalently binds to Cys481 of BTK, blocking downstream pro-survival signals.

Chapter 3: Experimental Design: (S)-Ibrutinib as a Self-Validating Control

The core value of (S)-Ibrutinib lies in its ability to create self-validating experimental systems. By comparing the cellular or biochemical effects of the (R)- and (S)-enantiomers, a researcher can confidently attribute observations to the specific inhibition of BTK.

Dissecting On-Target vs. Off-Target Effects

Ibrutinib is not perfectly selective; it is known to inhibit other kinases that possess a homologous cysteine in their active site, including members of the TEC kinase family (e.g., ITK, TEC) and Epidermal Growth Factor Receptor (EGFR).[2][14][15] These off-target activities can confound data interpretation and may be responsible for certain clinical side effects.

Causality in Experimental Choice: When a cellular effect (e.g., apoptosis, reduced migration) is observed with Ibrutinib, the critical question is: Is this due to BTK inhibition or an off-target effect?

-

Scenario A (On-Target): If (R)-Ibrutinib produces the effect at a low nanomolar concentration, while (S)-Ibrutinib only produces the same effect at a much higher (micromolar) concentration or not at all, the evidence strongly supports a BTK-mediated mechanism.

-

Scenario B (Off-Target): If both (R)- and (S)-Ibrutinib produce the effect at similar concentrations, the mechanism is likely independent of BTK and is instead mediated by an off-target kinase that does not discriminate between the two enantiomers.

Data Presentation: Comparative Kinase Inhibition Profile

The following table illustrates hypothetical, yet pharmacologically representative, data that a researcher might generate to establish the differential potency of Ibrutinib enantiomers.

| Compound | Target Kinase | IC₅₀ (nM) | Interpretation |

| (R)-Ibrutinib | BTK | 0.5[14] | High on-target potency |

| (S)-Ibrutinib | BTK | > 1000 | >2000-fold lower potency; effective negative control |

| (R)-Ibrutinib | ITK | 4.9[16] | Known off-target activity |

| (S)-Ibrutinib | ITK | 344[16] | Reduced, but present, off-target activity |

| (R)-Ibrutinib | EGFR | ~50 | Potential off-target activity |

| (S)-Ibrutinib | EGFR | ~55 | Potential off-target activity, non-stereoselective |

This table contains illustrative data based on published values for demonstrating the scientific principle.

Chapter 4: Core Methodologies and Protocols

To implement the principles discussed, rigorous and well-controlled experiments are essential. Here, we provide foundational protocols for using (S)-Ibrutinib in a research setting.

Protocol 4.1: Validating Target Engagement in a Cellular Context

Objective: To demonstrate that (R)-Ibrutinib, but not (S)-Ibrutinib, inhibits BTK phosphorylation in a relevant B-cell lymphoma cell line.

Methodology: Western Blot for Phospho-BTK

-

Cell Culture: Culture a BTK-dependent cell line (e.g., TMD8, a DLBCL line with chronic BCR activity) in appropriate media.

-

Compound Preparation: Prepare stock solutions of (R)-Ibrutinib and (S)-Ibrutinib in DMSO. Create serial dilutions to achieve final concentrations ranging from 1 nM to 10 µM.

-

Treatment: Seed cells at a density of 1x10⁶ cells/mL. Treat with (R)-Ibrutinib, (S)-Ibrutinib, or a DMSO vehicle control for 2 hours.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody against phosphorylated BTK (p-BTK Tyr223).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop with an ECL substrate and image the blot.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-BTK signal will be observed in cells treated with (R)-Ibrutinib, with significant inhibition at low nM concentrations. In contrast, cells treated with (S)-Ibrutinib will show no significant decrease in p-BTK signal until much higher, µM concentrations are reached. This validates the on-target specificity of (R)-Ibrutinib in a cellular system.

Visualization: Experimental Workflow for Comparative Analysis

Caption: A logical workflow for comparing the effects of (R)- and (S)-Ibrutinib to dissect biological mechanisms.

Conclusion: A Mandate for Rigor

The study of targeted inhibitors demands a level of precision that matches their molecular design. (S)-Ibrutinib, though not the therapeutic agent itself, is an indispensable tool for achieving this precision. Its use as a negative control is not merely a suggestion but a requisite for any study claiming to elucidate the BTK-dependent functions of Ibrutinib. By systematically comparing the effects of the potent (R)-enantiomer and its less active (S)-counterpart, researchers can build a self-validating framework into their experiments. This approach provides incontrovertible evidence for on-target mechanisms, unmasks potentially confounding off-target effects, and ultimately strengthens the foundation upon which future cancer therapies are built. The unseen partner, (S)-Ibrutinib, is essential for bringing the true mechanism of action into the light.

References

-

Woyach, J. A., Furman, R. R., Liu, T. M., et al. (2014). Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib. The New England Journal of Medicine. Available at: [Link]

-

Maddocks, K. J., Ruppert, A. S., Lozanski, G., et al. (2015). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Blood. Available at: [Link]

-

Reda, G., & Cassin, R. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Cancer Treatment Reviews. Available at: [Link]

-

Woyach, J. A., & Rogers, K. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. Available at: [Link]

-

Woyach, J. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. Targeted Oncology. Available at: [Link]

-

Maddocks, K. J. (2015). Mechanisms of ibrutinib resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma. British Journal of Haematology. Available at: [Link]

-

Luu, T., & Kalesh, K. A. (2018). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Scientific Reports. Available at: [Link]

-

Patient Power. (2024). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? Patient Power. Available at: [Link]

-

Woyach, J. A. (2019). Mechanisms of Resistance to BTK Inhibitors in Patients With Chronic Lymphocytic Leukemia. H&O. Available at: [Link]

-

Rogers, K. A., & Woyach, J. A. (2020). SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link]

-

ResearchGate. (n.d.). Mechanisms for ibrutinib resistance. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures and binding of covalent BTK inhibitors. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available at: [Link]

-

Akinleye, A., Chen, Y., Mukhi, N., et al. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Expert Opinion on Investigational Drugs. Available at: [Link]

-

Sagiv-Barfi, I., et al. (2015). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Oncotarget. Available at: [Link]

-

Patsnap Synapse. (2024). What are TEC inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

Wikipedia. (n.d.). Ibrutinib. Wikipedia. Available at: [Link]

-

IMBRUVICA® HCP. (n.d.). Mechanism of Action - CLL/SLL. IMBRUVICA® (ibrutinib) HCP. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ibrutinib? Patsnap Synapse. Available at: [Link]

-

IMBRUVICA® HCP. (n.d.). Mechanism of Action - WM. IMBRUVICA® (ibrutinib) HCP. Available at: [Link]

- Google Patents. (2017). WO2017134588A1 - Process for the preparation of ibrutinib. Google Patents.

-

Schaeffer, E. M., & Schwartzberg, P. L. (2002). Beyond calcium: new signaling pathways for Tec family kinases. Journal of Cell Science. Available at: [Link]

- Google Patents. (2017). WO2017074265A1 - Process for preparing ibrutinib and its intermediates. Google Patents.

-

Stachnik, A., et al. (2022). Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions. Cancers. Available at: [Link]

-

European Patent Office. (2016). METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1. Googleapis.com. Available at: [Link]

-

New Drug Approvals. (2017). ibrutinib. New Drug Approvals. Available at: [Link]

-

National Cancer Institute. (2014). Ibrutinib Improves Survival in Patients with Previously Treated Chronic Lymphocytic Leukemia. National Cancer Institute. Available at: [Link]

-

Awan, F. T., & Byrd, J. C. (2017). Spotlight on ibrutinib and its potential in frontline treatment of chronic lymphocytic leukemia. Drug Design, Development and Therapy. Available at: [Link]

-

PR Newswire. (2015). In Pre-Clinical Studies Ibrutinib Enhances Anti-tumor Activity When Combined With An Anti-PD-L1 Antibody. PR Newswire. Available at: [Link]

-

Satterthwaite, A. B., & Witte, O. N. (2000). Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk. BioEssays. Available at: [Link]

-

Burger, J. A., et al. (2019). Randomized trial of ibrutinib vs ibrutinib plus rituximab in patients with chronic lymphocytic leukemia. Blood. Available at: [Link]

-

Wikipedia. (n.d.). TEC (gene). Wikipedia. Available at: [Link]

-

Estupinan, H. Y., & Pinilla-Ibarz, J. (2021). Ibrutinib combinations in CLL therapy: scientific rationale and clinical results. Therapeutic Advances in Hematology. Available at: [Link]

-

East, A., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Burger, J. A., et al. (2019). Randomized trial of ibrutinib vs ibrutinib plus rituximab in patients with chronic lymphocytic leukemia. Blood. Available at: [Link]

-

Brown, J. R., et al. (2022). Targeting PRMT5 in Adult T-Cell Leukemia/Lymphoma: Opportunities and Challenges. Cancers. Available at: [Link]

-

Pharmacy Times. (2024). Study Shows Zanubrutinib May Outperform Ibrutinib in Treatment of R/R CLL/SLL. Pharmacy Times. Available at: [Link]

-

Mato, A. R. (2025). Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314. VJHemOnc. Available at: [Link]

-

Patsnap Synapse. (2024). Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes. Patsnap Synapse. Available at: [Link]

-

Eyre, T. (2025). Results from the ENRICH trial: ibrutinib-rituximab vs R-chemo in older patients with MCL. VJHemOnc. Available at: [Link]

-

Liu, Y., & Dong, Y. (2020). Ibrutinib in Chronic Lymphocytic Leukemia: Clinical Applications, Drug Resistance, and Prospects. Frontiers in Oncology. Available at: [Link]

Sources

- 1. Mechanisms of ibrutinib resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes [synapse.patsnap.com]

- 4. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. Ibrutinib - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Ibrutinib combinations in CLL therapy: scientific rationale and clinical results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 11. "Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrut" by J. A. Woyach, R. R. Furman et al. [academicworks.medicine.hofstra.edu]

- 12. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hematologyandoncology.net [hematologyandoncology.net]

- 14. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are TEC inhibitors and how do they work? [synapse.patsnap.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Introduction: Unraveling the Mechanism of a Potent BTK Inhibitor

An Application Guide for the In Vitro Use of (S)-Ibrutinib